N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide” is a chemical compound. It is a derivative of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide . These molecules have been designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones .
Synthesis Analysis
The synthesis of this compound and its derivatives involves the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Aplicaciones Científicas De Investigación
Enzyme Inhibitory Potential
Compounds with structural similarities to N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide have been synthesized and tested for their enzyme inhibitory activities. For instance, Abbasi et al. (2019) investigated sulfonamides with benzodioxane and acetamide moieties for their inhibitory activity against α-glucosidase and acetylcholinesterase (AChE), finding substantial activity against yeast α-glucosidase (Abbasi et al., 2019).
Antimicrobial and Hemolytic Agents
Derivatives of N-substituted acetamides, akin to this compound, have been synthesized and assessed for antimicrobial and hemolytic activity. Rehman et al. (2016) created a series of these compounds, showing variable antimicrobial activity against selected species and identifying some derivatives with significant potency (Rehman et al., 2016).
Antimicrobial and Genotoxic Properties
Benvenuti et al. (1997) synthesized 1H-benzoimidazol-2-ylamine derivatives and analyzed them for their antimicrobial and genotoxic activities. This study includes the structural and molecular analysis of similar compounds (Benvenuti et al., 1997).
Antimicrobial and Anticholinesterase Activities
Yurttaş et al. (2015) synthesized derivatives with arylpiperazine and phenylacetamide components for their antimicrobial and anticholinesterase activities. While the acetylcholinesterase inhibitory activities were found weak, significant antifungal activity was observed, especially against Candida parapsilosis (Yurttaş et al., 2015).
Antimalarial and COVID-19 Drug Potential
Fahim and Ismael (2021) investigated N-(phenylsulfonyl)acetamide derivatives for their antimalarial activity and potential as COVID-19 drugs. They utilized computational calculations and molecular docking studies to assess these compounds (Fahim & Ismael, 2021).
Antioxidant, Analgesic, and Anti-inflammatory Applications
Nayak et al. (2014) synthesized a compound structurally related to this compound and tested it for antioxidant, analgesic, and anti-inflammatory activities. The compound showed notable DPPH radical scavenging activity and analgesic and anti-inflammatory activities (Nayak et al., 2014).
Antibacterial Impurity Analysis
Talagadadeevi et al. (2012) analyzed an impurity in the antibacterial drug Sulfamethizole, which is structurally similar to this compound. This study provides insight into the synthesis process and impurity formation in related compounds (Talagadadeevi et al., 2012).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-16(23)20-18-7-9-19(10-8-18)26(24,25)22-13-11-21(12-14-22)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYRIUKFVOLMJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.